molecular formula C13H16 B8416278 1,2-Dihydro-4,6,8-Trimethylnaphthalene

1,2-Dihydro-4,6,8-Trimethylnaphthalene

Cat. No.: B8416278
M. Wt: 172.27 g/mol
InChI Key: HQJFIGBRLMXLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydro-4,6,8-trimethylnaphthalene (C₁₃H₁₆, molecular weight: 172.27) is a partially hydrogenated naphthalene derivative with methyl substituents at the 4-, 6-, and 8-positions.

Properties

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

4,6,8-trimethyl-1,2-dihydronaphthalene

InChI

InChI=1S/C13H16/c1-9-7-11(3)12-6-4-5-10(2)13(12)8-9/h5,7-8H,4,6H2,1-3H3

InChI Key

HQJFIGBRLMXLMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC2=C(C=C(C=C12)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

Key analogs include:

Compound Name CAS Number Methyl Positions Key Characteristics
1,2-Dihydro-1,1,6-trimethylnaphthalene 30364-38-6 1, 1, 6 Synthesized via Miginiac’s method (1990); used in flavor/fragrance studies
1,2-Dihydro-1,4,6-trimethylnaphthalene - 1, 4, 6 Detected in Bituminaria volatiles (0.44–0.63% concentration)
1,2-Dihydro-1,5,8-trimethylnaphthalene - 1, 5, 8 Imparts "earthy" aroma in sweet osmanthus
1,2-Dihydro-3,6,8-trimethylnaphthalene 53156-06-2 3, 6, 8 Structural isomer with limited application data

Key Insight : Methyl group positioning influences volatility, solubility, and biological activity. For example, the 1,1,6-isomer exhibits higher synthetic accessibility compared to the 4,6,8-isomer .

Physicochemical Properties

  • Molecular Weight : All isomers share identical molecular formulas (C₁₃H₁₆) but differ in logP and polarity due to methyl group arrangement. For instance, 1,2-dihydro-1,1,6-trimethylnaphthalene has a logP of ~3.5 (predicted), favoring lipophilicity .
  • Volatility : In Bituminaria accessions, 1,2-dihydro-1,4,6-trimethylnaphthalene (0.44–0.63%) is more abundant than the 1,5,8-isomer (0.31–0.60%), suggesting substitution-dependent volatility .
  • Aroma Profile: The 1,5,8-isomer contributes an "earthy" note, whereas α-ionone (a related terpenoid) exhibits floral/violet tones, highlighting structural sensitivity in sensory applications .

Industrial and Environmental Considerations

  • Toxicity: Limited data on dihydro-trimethylnaphthalenes; parent compounds (e.g., naphthalene) are associated with hepatotoxicity and carcinogenicity, warranting caution in handling .
  • Natural Occurrence : Several isomers are plant-derived (e.g., Bituminaria, sweet osmanthus), underscoring roles in ecological interactions and phytochemistry .

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